ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 665017-43-6
VCID: VC21509770
InChI: InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Molecular Formula: C19H19N5O3S
Molecular Weight: 397.5g/mol

ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

CAS No.: 665017-43-6

Cat. No.: VC21509770

Molecular Formula: C19H19N5O3S

Molecular Weight: 397.5g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate - 665017-43-6

Specification

CAS No. 665017-43-6
Molecular Formula C19H19N5O3S
Molecular Weight 397.5g/mol
IUPAC Name ethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25)
Standard InChI Key PRDISYACXFARBW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (CAS: 665017-43-6) is a complex organic compound belonging to the class of triazole derivatives. This molecule features a distinct structural arrangement including a triazole ring, phenyl substituent, sulfanyl acetyl linker, and an ethyl benzoate moiety.

Basic Identity Information

The compound is characterized by the following properties:

ParameterValue
CAS Number665017-43-6
Molecular FormulaC19H19N5O3S
Molecular Weight397.5 g/mol
IUPAC Nameethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
InChIInChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25)
InChI KeyPRDISYACXFARBW-UHFFFAOYSA-N

Structural Features

The molecular structure comprises several key components:

  • A 1,2,4-triazole ring with a 4-amino substituent

  • A phenyl group at the 5-position of the triazole ring

  • A sulfanyl (thiol) group at the 3-position of the triazole ring

  • An acetyl linker connecting the triazole to an amino benzoate group

  • An ethyl ester group at the para position of the benzoate ring

This unique structural arrangement contributes to its distinctive chemical reactivity and biological activity profiles. The presence of both the triazole and sulfanyl groups allows for diverse interactions with biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is crucial for its applications in both research and pharmaceutical development.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue/Description
Physical StateSolid
Molecular Weight397.5 g/mol
Structural ClassificationTriazole derivative with benzoate ester
Functional GroupsTriazole ring, amino group, sulfanyl group, acetyl linker, ethyl ester

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The amino group (-NH2) at the 4-position of the triazole ring serves as a nucleophile and hydrogen bond donor

  • The triazole ring provides basic nitrogen atoms for hydrogen bonding and coordination with metals

  • The sulfanyl group can participate in redox reactions and nucleophilic substitutions

  • The acetyl linker contains an amide bond that contributes to the compound's stability

  • The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions

Synthesis Methods and Routes

The synthesis of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves multiple steps, typically beginning with simpler precursors through condensation reactions or cyclization processes.

General Synthetic Pathway

The synthesis can be divided into several key stages:

Formation of the Triazole Core

The triazole ring, which forms the central scaffold of the compound, is typically synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under specific reaction conditions. A common approach involves the use of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a key intermediate .

Key Intermediates in Synthesis

The synthesis pathway generally involves the following intermediates:

  • Formation of benzohydrazide derivatives

  • Reaction with carbon disulfide in basic media to form oxadiazole-2-thiones

  • Reaction with hydrazine hydrate to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Introduction of the sulfanyl acetyl group

  • Coupling with ethyl 4-aminobenzoate

Detailed Synthetic Procedure

A typical synthetic route involves:

  • Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol through the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water, refluxed for several hours

  • The triazole-thiol intermediate is then reacted with ethyl chloroacetate to introduce the sulfanyl acetyl group

  • The resulting product is coupled with ethyl 4-aminobenzoate to yield the final compound

Alternative Synthesis Approaches

Alternative approaches to synthesizing this compound include:

  • Microwave-assisted synthesis to reduce reaction times and improve efficiency

  • One-pot synthesis methods that combine multiple steps to streamline the process

  • Green chemistry approaches that use environmentally friendly solvents and catalysts

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)Reference Antibiotic MIC (μg/mL)
Staphylococcus aureus32-64Streptomycin: 16
Bacillus subtilis16-32Streptomycin: 8
Pseudomonas aeruginosa64-128Gentamicin: 4
Escherichia coli32-64Gentamicin: 2

Antifungal Activity

Studies have also revealed antifungal potential of triazole derivatives against pathogenic fungi, suggesting their potential application as broad-spectrum antimicrobial agents .

Anticancer Properties

Investigations into the anticancer potential of triazole derivatives have shown that compounds related to ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate exhibit cytotoxic effects against various cancer cell lines.

In vitro evaluations have demonstrated that specific triazole derivatives display potency against human colon cancer cells (HCT116) and other cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been explored. Studies have highlighted that certain synthesized triazoles exhibit significant anticonvulsant activity through mechanisms involving voltage-gated sodium channel inhibition, suggesting potential therapeutic applications in treating epilepsy and other seizure disorders.

Mechanism of Action

The biological activities of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate are primarily attributed to its unique structural features, which enable specific molecular interactions with biological targets.

Antimicrobial Mechanism

The antimicrobial activity of this compound and related triazole derivatives occurs through several possible mechanisms:

  • Disruption of microbial cell wall synthesis

  • Inhibition of ergosterol biosynthesis in fungi

  • Interference with DNA/RNA synthesis

  • Inhibition of specific enzymes essential for microbial survival

The triazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of biological pathways. The sulfanyl group can also participate in redox reactions, affecting cellular processes.

Anticancer Mechanism

The potential anticancer activity is thought to involve:

  • Inhibition of specific kinases involved in cancer cell proliferation

  • Induction of apoptosis through mitochondrial pathways

  • Inhibition of topoisomerases and other enzymes involved in DNA replication

Structure-Activity Relationships

Understanding the relationship between the structural features of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate and its biological activities is crucial for rational drug design and optimization.

Key Structural Determinants of Activity

Research has identified several structural features that significantly influence the biological activities of this compound:

  • The triazole ring is essential for antimicrobial and anticonvulsant activities

  • The amino group at the 4-position enhances water solubility and provides a site for hydrogen bonding with biological targets

  • The phenyl group at the 5-position contributes to hydrophobic interactions with target proteins

  • The sulfanyl acetyl linker provides flexibility for optimal binding to targets

  • The ethyl benzoate moiety may enhance cellular penetration and contribute to target specificity

Modification Effects

Studies on structural modifications have revealed how changes to different parts of the molecule affect its biological properties:

  • Substitutions on the phenyl ring can significantly alter antimicrobial potency and spectrum

  • Modifications to the sulfanyl group can influence stability and reactivity

  • Changes to the linker length between the triazole and benzoate portions affect binding efficiency to biological targets

Comparison with Similar Compounds

Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate shares structural similarities with several other triazole derivatives, but also possesses unique features that distinguish it from related compounds.

Structurally Related Compounds

Table 2: Comparison of Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate with Related Compounds

CompoundMolecular FormulaKey DifferencesBiological Activity Profile
Ethyl 4-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoateC21H22N4O3SEthyl group at 4-position instead of amino groupSimilar antimicrobial activity, potentially different pharmacokinetics
Ethyl 4-[[2-[[5-(anilinomethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoateC22H25N5O3SContains anilinomethyl at 5-position and ethyl at 4-positionEnhanced lipophilicity, potentially different tissue distribution
5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivativesVariesAminophenyl at 5-position instead of phenylDifferent solubility profile and binding properties

Uniqueness of the Compound

Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the triazole and sulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Applications in Medicinal Chemistry

The diverse biological activities of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate and its derivatives suggest several potential applications in medicinal chemistry.

Current Research Applications

Currently, this compound and related triazole derivatives are being explored for:

  • Development of novel antibacterial agents, particularly against resistant strains

  • Potential antifungal therapies for systemic mycoses

  • Investigation as lead compounds for anticancer drug development

  • Exploration as anticonvulsant drugs for treatment-resistant epilepsy

Future Research Directions

Ongoing research aims to optimize the structure of ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate and related compounds to enhance their efficacy and reduce potential toxicity. Future directions include:

  • Development of more potent and selective derivatives through rational drug design

  • Investigation of synergistic effects with established drugs

  • Exploration of novel delivery systems to improve bioavailability

  • Detailed mechanistic studies to better understand the molecular basis of activity

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